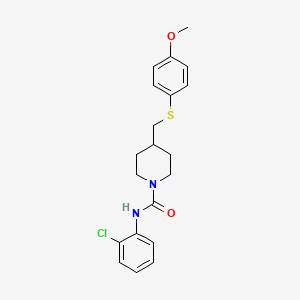

N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide, also known as ML277, is a small molecule compound that has been studied for its potential use as a therapeutic agent. ML277 has been shown to have a unique mechanism of action, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Conformational Analysis

Molecular Interaction with CB1 Cannabinoid Receptor : The compound shows potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis reveals various conformations that contribute to its binding interaction with the receptor, suggesting its potential in developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis and Binding Affinity Studies : Methoxy and fluorine analogs of the compound have been synthesized, showing affinities comparable to CB1 reference antagonists. This is significant for developing tracers for medical imaging, particularly for positron emission tomography (PET) ligands (Tobiishi et al., 2007).

Radiopharmaceutical Development

Synthesis for PET Radiotracer Studies : The compound's variant, [18F] NIDA-42033, demonstrates the feasibility of nucleophilic displacement for the synthesis of radiolabeled compounds, which is crucial for studying CB1 cannabinoid receptors in the brain using PET imaging (Katoch-Rouse & Horti, 2003).

Synthesis of Novel Analogs for Pharmacological Studies : The synthesis of novel benzodifuranyl, triazines, and oxadiazepines derivatives from compounds like the subject compound has been explored. These compounds show promising activities as cyclooxygenase inhibitors with potential analgesic and anti-inflammatory applications (Abu‐Hashem et al., 2020).

Development of Gamma-Enriching SPECT Ligands : The structural modification of the compound to include iodinated groups offers potential as a gamma-enriching single photon emission computed tomography (SPECT) ligand. This is beneficial for characterizing brain CB1 receptor binding in vivo (Lan et al., 1999).

Cytotoxic Activity and Molecular Docking

Cytotoxic Activity and Crystal Structure Studies : A synthesized compound exhibited notable cytotoxic activities against various cancer cell lines. Theoretical calculations and molecular modeling analysis revealed strong interaction with DNA methyltransferase 1, highlighting its potential in cancer research (El Gaafary et al., 2021).

Binding Studies in Mouse Brain : In vivo binding studies in the mouse brain demonstrated the compound's analogs' interaction with cannabinoid receptors, providing insights into cannabinoid receptor antagonism and potential applications in neurological studies (Gatley et al., 1996).

Synthesis for PET Imaging : The synthesis of variants like [O-methyl-11C]-1 for PET imaging of CB1 receptors offers valuable insights for neuroscience research, especially in studying receptor distribution and function in the human brain (Kumar et al., 2004).

Additional Relevant Studies

Dopamine Receptor Ligand Studies : Structure-affinity relationship studies on related compounds as dopamine receptor ligands reveal potential applications in neuropharmacology, particularly in understanding dopamine-mediated pathways (Leopoldo et al., 2002).

Analgesic Activity Modification Studies : Chemical modification studies of related compounds for analgesic activity provide insights into the development of new therapeutic agents for treating chronic pain (Nie et al., 2020).

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O2S/c1-25-16-6-8-17(9-7-16)26-14-15-10-12-23(13-11-15)20(24)22-19-5-3-2-4-18(19)21/h2-9,15H,10-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHNEBGMOVSNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2723686.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2723688.png)

![N-[[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2723691.png)

![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)

![(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid](/img/structure/B2723693.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide](/img/structure/B2723697.png)

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2723699.png)

![1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone](/img/structure/B2723701.png)

![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)